molecular formula C11H13ClN2 B13189708 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

Cat. No.: B13189708
M. Wt: 208.69 g/mol
InChI Key: PIYJGZRXXQCHGZ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is a chemical compound known for its unique spirocyclic structure, which consists of an indole and a pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] typically involves the reaction of indole derivatives with chlorinated pyrrolidine precursors. One common method includes the cyclization of 6-chloroindole with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one
  • 6-Chloro-3’-(3-chlorophenyl)-4’-nitro-1,2-dihydrospiro-2-one

Comparison: Compared to similar compounds, 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,3'-pyrrolidine]

InChI

InChI=1S/C11H13ClN2/c12-8-1-2-9-10(5-8)14-7-11(9)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2

InChI Key

PIYJGZRXXQCHGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

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